molecular formula C13H26N2 B13974551 (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine

Cat. No.: B13974551
M. Wt: 210.36 g/mol
InChI Key: BKTNGQSSXPVXID-UHFFFAOYSA-N
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Description

(2-Isopropyl-2-azaspiro[45]decan-8-yl)methanamine is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of a spirocyclic precursor with an amine source. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a secondary amine.

Scientific Research Applications

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C13H26N2/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10,14H2,1-2H3

InChI Key

BKTNGQSSXPVXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(CC2)CN

Origin of Product

United States

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